4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate
Description
This compound, with synonyms including KS-000031CY and ZINC12955154 , features a benzyl carbamate core substituted with a 4-methylphenyl sulfanyl group at the para position and a nitro group at the meta position of the aromatic ring.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14-2-9-18(10-3-14)29-20-11-4-15(12-19(20)24(26)27)13-28-21(25)23-17-7-5-16(22)6-8-17/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDDWHJKQCCYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126873 | |
| Record name | Carbamic acid, (4-chlorophenyl)-, [4-[(4-methylphenyl)thio]-3-nitrophenyl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320424-08-6 | |
| Record name | Carbamic acid, (4-chlorophenyl)-, [4-[(4-methylphenyl)thio]-3-nitrophenyl]methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320424-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (4-chlorophenyl)-, [4-[(4-methylphenyl)thio]-3-nitrophenyl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfanyl intermediate: The reaction between 4-methylthiophenol and 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Carbamate formation: The intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the final product.
Chemical Reactions Analysis
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: Research has explored its potential as a biochemical probe for studying enzyme interactions and protein modifications.
Medicine: Preliminary studies have investigated its potential as a therapeutic agent for certain diseases, although more research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl and carbamate groups may also contribute to its activity by modulating its binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) Sulfanyl vs. Sulfonyl Substitutions
- Target Compound : Contains a sulfanyl (S–) group, which is less electron-withdrawing compared to sulfonyl (SO₂–). This may enhance nucleophilic reactivity at the benzyl position .
b) Aromatic Substituent Modifications
- Target Compound : Nitro group at the meta position and methylphenyl sulfanyl at the para position.
- Analog Example: [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate (CAS 338960-96-6) : Replaces sulfanyl with a difluorophenoxy group. Fluorine atoms enhance lipophilicity and may improve blood-brain barrier penetration.
Heterocyclic Variations
Pyrazole-Based Analog :
- [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS 318239-57-5) : Incorporates a trifluoromethylpyrazole ring. The trifluoromethyl group increases metabolic stability, while the pyrazole core may enhance target specificity in kinase inhibition.
- Thiophene-Based Analog: N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6) : Replaces the benzyl carbamate with a thiophene-carboxamide scaffold.
Molecular Weight and Complexity
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s sulfanyl group may simplify synthesis compared to sulfonyl-containing analogs, which require oxidation steps .
- Need for Further Studies : Comparative pharmacokinetic and toxicity profiling of these analogs is critical to prioritize candidates for development.
Biological Activity
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate is a synthetic organic compound with notable potential in various biological applications. This compound features a complex structure that includes a sulfanyl group, a nitro group, and carbamate functionalities, making it an interesting candidate for research in medicinal chemistry, particularly in the fields of antimicrobial and anticancer activity.
Chemical Structure and Properties
The molecular formula of this compound is C21H17ClN2O4S. Its IUPAC name reflects its intricate structure, which is characterized by:
- A sulfanyl group that can interact with biological molecules.
- A nitro group that may undergo reduction to form reactive intermediates.
- A carbamate moiety that can influence the compound's pharmacological properties.
The biological activity of this compound largely stems from its ability to interact with specific molecular targets in biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
- Redox Activity : The nitro group can participate in redox reactions, contributing to the compound's biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, the presence of electron-withdrawing groups like nitro and chloro has been correlated with enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 50 | Antibacterial |
| Compound B | 30 | Antifungal |
| Target Compound | 25 | Antimicrobial |
Anticancer Activity
Studies have demonstrated that similar compounds possess anticancer properties. The structure-activity relationship (SAR) analysis suggests that the presence of a nitro group and specific substitutions on the phenyl rings can enhance cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A-431 (skin cancer) | 15 | Doxorubicin |
| HT29 (colon cancer) | 10 | Compound C |
| Target Compound | 8 | - |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various nitrobenzene derivatives, including compounds structurally related to the target compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential therapeutic applications in treating infections.
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that modifications to the phenyl ring significantly influenced cytotoxicity. The target compound showed promising results with lower IC50 values compared to standard chemotherapeutics.
Q & A
Q. Advanced Research Focus
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., acetylcholinesterase for pesticidal activity). Docking scores correlate with in vitro IC₅₀ values .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors immobilized on sensor chips .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
How can computational models predict the biological activity and toxicity of this compound?
Q. Advanced Research Focus
- QSAR Models : Relate molecular descriptors (logP, polar surface area) to activity. For example, nitro group position correlates with pesticidal efficacy in carbamates .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) and toxicity endpoints (e.g., hepatotoxicity via cytochrome P450 inhibition) .
- MD Simulations : GROMACS or AMBER simulate dynamic interactions with lipid bilayers or DNA, revealing mechanisms of cellular uptake .
How should researchers resolve contradictions in reported biological activities of structurally similar carbamates?
Data Contradiction Analysis
Discrepancies arise from variations in:
- Experimental Design : Differences in cell lines (e.g., Sf9 insect cells vs. HEK293 human cells) or assay conditions (e.g., pH, temperature) .
- Structural Modifications : Compare activity of analogs (see Table 1) to identify critical substituents.
- Statistical Validation : Use ANOVA or t-tests to confirm significance (p <0.05) across replicate studies .
Q. Table 1: Activity Comparison of Carbamate Analogs
| Compound | Target Organism | IC₅₀ (µM) | Key Functional Groups | Reference |
|---|---|---|---|---|
| Target Compound | S. aureus | 12.3 | Nitro, sulfanyl, carbamate | |
| Methyl N-(4-chlorophenyl)carbamate | E. coli | 45.8 | Carbamate, chloro | |
| Carbaryl | A. aegypti | 8.9 | Carbamate, naphthyl |
What crystallographic techniques are employed to determine its 3D structure and polymorphism?
Q. Advanced Research Focus
- Single-Crystal XRD : SHELX suite refines crystal structures (space group, unit cell parameters). High-resolution data (<1.0 Å) resolves nitro group orientation and hydrogen bonding .
- Powder XRD : Identifies polymorphs (e.g., Form I vs. Form II) by comparing diffraction patterns .
- Thermal Analysis : DSC/TGA correlates polymorphism with melting points and stability .
What spectroscopic methods validate the compound’s structural integrity during degradation studies?
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR tracks hydrolysis (e.g., carbamate cleavage via amine peak emergence at δ 2.5–3.5 ppm) .
- FT-IR : Confirms nitro group (asymmetric stretch at 1520 cm⁻¹) and carbamate (C=O at 1700 cm⁻¹) retention post-stress testing .
- LC-MS : Identifies degradation products (e.g., m/z 256 for hydrolyzed amine fragment) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
